

# DREADD-Assisted Metabolic Mapping (DREAMM): Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Drgds*

Cat. No.: *B12106178*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

DREADD-assisted metabolic mapping (DREAMM) is a powerful chemogenetic technique that allows for the non-invasive, whole-brain mapping of cell type-specific functional circuits in freely moving subjects.<sup>[1]</sup> This methodology combines the specificity of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) with the quantitative capabilities of positron emission tomography (PET) using the glucose analog [18F]fluoro-2-deoxyglucose (FDG). By remotely activating or inhibiting specific neuronal populations, researchers can observe the resulting changes in brain metabolism, providing a dynamic and unbiased view of neural network function.<sup>[1]</sup> DREAMM has been instrumental in dissecting the functional connectivity underlying various behaviors and has potential applications in studying pathological brain states and the effects of novel therapeutics.<sup>[1][2]</sup>

## Principle of the Technique

The DREAMM technique is predicated on two core technologies:

- DREADDs: These are genetically engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be potently activated by a synthetic small molecule, most commonly Clozapine-N-Oxide (CNO) or newer, more specific ligands.<sup>[3][4][5]</sup> DREADDs can be designed to be excitatory (e.g., hM3Dq, which couples to Gq signaling) or

inhibitory (e.g., hM4Di, which couples to Gi signaling), allowing for bidirectional control of neuronal activity.[3][6]

- **[<sup>18</sup>F]FDG-PET:** This imaging modality measures the regional cerebral metabolic rate of glucose (rCMR<sub>glc</sub>). Since neuronal activity is metabolically demanding, changes in rCMR<sub>glc</sub>, as measured by FDG uptake, serve as a reliable proxy for changes in neural activity.[1]

By expressing DREADDs in a specific cell population of interest and then systemically administering the designer drug, researchers can selectively modulate the activity of that population and use FDG-PET to visualize the downstream effects on metabolic activity across the entire brain.[1]

## Applications

The DREAMM technique offers a wide range of applications in neuroscience research and drug development:

- **Functional Circuit Mapping:** Elucidating the whole-brain networks that are functionally connected to a specific neuronal population.[1]
- **Behavioral Neuroscience:** Investigating the causal relationship between the activity of defined neural circuits and specific behaviors.[2][3]
- **Disease Modeling:** Studying how dysfunctional neural circuits contribute to neurological and psychiatric disorders.
- **Pharmacology and Drug Development:** Assessing the whole-brain effects of novel compounds that target specific neural pathways.

## Experimental Protocols

The following sections provide detailed protocols for the key steps involved in a typical DREAMM experiment.

### Protocol 1: Adeno-Associated Virus (AAV) Vector Production for DREADD Expression

This protocol describes the production of AAV vectors for expressing DREADDs in target neurons.

**Materials:**

- AAV production kit (e.g., AAV Helper-Free System)
- EndoFree Plasmid Mega kit
- Cell culture reagents (e.g., HEK293T cells, DMEM, FBS)
- Plasmid encoding the DREADD of interest (e.g., pAAV-hSyn-DIO-hM3Dq-mCherry)
- Helper plasmids (pHelper and pAAV-RC)

**Procedure:**

- Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for the DREADD construct and helper plasmids using an EndoFree Plasmid Mega kit according to the manufacturer's instructions.[\[2\]](#)
- Cell Culture and Transfection:
  - Plate HEK293T cells in 15-cm dishes and grow to 70-80% confluency.
  - Co-transfect the cells with the DREADD plasmid and helper plasmids using a suitable transfection reagent (e.g., calcium phosphate or lipofectamine).
- Virus Production and Harvest:
  - Incubate the transfected cells for 72 hours.
  - Harvest the cells and the supernatant.
  - Lyse the cells by repeated freeze-thaw cycles to release the viral particles.
- Virus Purification:

- Purify the AAV particles from the cell lysate and supernatant using an iodixanol gradient ultracentrifugation method.
- Concentrate and buffer-exchange the purified virus using an appropriate centrifugal filter unit.

- Virus Titer Determination:
  - Determine the genomic titer of the AAV preparation using quantitative PCR (qPCR) with primers specific to the AAV inverted terminal repeats (ITRs).

## Protocol 2: Stereotaxic Surgery for AAV Injection

This protocol details the procedure for targeted delivery of AAV-DREADD vectors into the brain of a subject animal (e.g., mouse or rat).

### Materials:

- Stereotaxic apparatus
- Anesthesia machine (e.g., isoflurane)
- Microinjection pump and syringe (e.g., Hamilton syringe)
- Surgical tools (scalpel, forceps, drill, etc.)
- AAV-DREADD vector
- Analgesics and antibiotics

### Procedure:

- Animal Preparation:
  - Anesthetize the animal using isoflurane (4-5% for induction, 1-2% for maintenance).[\[7\]](#)
  - Secure the animal in the stereotaxic frame.
  - Apply eye ointment to prevent corneal drying.

- Shave and sterilize the scalp with an antiseptic solution.
- Surgical Procedure:
  - Make a midline incision to expose the skull.
  - Use a stereotaxic atlas to determine the coordinates for the target brain region.
  - Drill a small craniotomy over the target site.
- AAV Injection:
  - Lower a microinjection needle to the predetermined dorsoventral coordinate.
  - Infuse the AAV vector at a slow rate (e.g., 100 nL/min) to prevent tissue damage.
  - Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.[\[2\]](#)
- Post-operative Care:
  - Suture the incision.
  - Administer analgesics and antibiotics as per institutional guidelines.
  - Monitor the animal during recovery.
  - Allow 2-3 weeks for DREADD expression to reach optimal levels before behavioral experiments.[\[4\]](#)

## Protocol 3: CNO Administration and Behavioral Testing

This protocol outlines the administration of CNO to activate the DREADDs and subsequent behavioral observation.

### Materials:

- Clozapine-N-Oxide (CNO)

- Vehicle (e.g., saline, DMSO)
- Behavioral testing apparatus (e.g., open field arena, operant chamber)

Procedure:

- CNO Preparation:
  - Dissolve CNO in a small volume of DMSO and then dilute to the final concentration with saline.[\[8\]](#)
  - Alternatively, for long-term studies, CNO can be dissolved in drinking water.[\[8\]](#)
- CNO Administration:
  - Administer CNO via intraperitoneal (i.p.) injection at a dose of 1-5 mg/kg.[\[9\]](#)[\[10\]](#) The optimal dose should be determined empirically for each study.
  - Behavioral effects are typically observed 15-30 minutes after i.p. injection.[\[11\]](#)[\[12\]](#)
- Behavioral Testing:
  - Place the animal in the behavioral apparatus and record the relevant behavioral parameters.
  - It is crucial to include a control group of animals that express a control vector (e.g., encoding only a fluorescent protein) and receive the same CNO dose to control for any off-target effects of CNO.[\[10\]](#)

## Protocol 4: FDG-PET Imaging

This protocol describes the procedure for acquiring FDG-PET scans to measure brain metabolism following DREADD activation.

Materials:

- $[18\text{F}]$ FDG
- Small animal PET scanner

- Anesthesia (for the scanning period)

Procedure:

- Animal Preparation:

- Fast the animal for 4-6 hours prior to FDG injection to reduce background glucose levels.  
[\[13\]](#)

- Keep the animal in a quiet, dark room during the uptake phase to minimize sensory-evoked brain activity.[\[14\]](#)

- FDG Injection and Uptake:

- Administer CNO (or vehicle) as described in Protocol 3.
  - At the time of expected peak behavioral effect, inject  $[18\text{F}]$ FDG (typically 5-10 MBq for a mouse) via the tail vein.
  - Allow a 30-60 minute uptake period during which the animal can move freely in its home cage.[\[13\]](#)

- PET Scanning:

- Anesthetize the animal for the duration of the scan.
  - Position the animal in the PET scanner.
  - Acquire PET data for 15-30 minutes.
  - A CT scan can be acquired for attenuation correction and anatomical co-registration.[\[13\]](#)

- Image Reconstruction and Analysis:

- Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).[\[13\]](#)
  - Co-register the PET images to a standard brain atlas.

- Perform statistical analysis (e.g., voxel-wise t-tests or ANOVA) to identify brain regions with significant changes in FDG uptake between the CNO and vehicle groups.[15]

## Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a DREAMM experiment investigating the effect of activating a specific neuronal population on locomotor activity and regional brain metabolism.

Table 1: Effect of DREADD Activation on Locomotor Activity

| Treatment Group | N  | Distance Traveled (m) (Mean $\pm$ SEM) | Percent Change from Vehicle |
|-----------------|----|----------------------------------------|-----------------------------|
| Vehicle         | 10 | 50.2 $\pm$ 4.5                         | -                           |
| CNO (1 mg/kg)   | 10 | 75.8 $\pm$ 6.1                         | +51.0%                      |
| CNO (3 mg/kg)   | 10 | 112.5 $\pm$ 8.9                        | +124.1%                     |
| CNO (5 mg/kg)   | 10 | 115.3 $\pm$ 9.2                        | +129.7%                     |

Table 2: Regional Changes in [18F]FDG Uptake Following DREADD Activation

| Brain Region      | Vehicle (Mean SUV ± SEM) | CNO (3 mg/kg) (Mean SUV ± SEM) | Percent Change from Vehicle | p-value |
|-------------------|--------------------------|--------------------------------|-----------------------------|---------|
| Increased Uptake  |                          |                                |                             |         |
| Motor Cortex      |                          |                                |                             |         |
| Motor Cortex      | 1.25 ± 0.08              | 1.68 ± 0.11                    | +34.4%                      | <0.01   |
| Striatum          | 1.42 ± 0.09              | 1.95 ± 0.13                    | +37.3%                      | <0.01   |
| Thalamus          | 1.31 ± 0.07              | 1.52 ± 0.09                    | +16.0%                      | <0.05   |
| Decreased Uptake  |                          |                                |                             |         |
| Prefrontal Cortex |                          |                                |                             |         |
| Prefrontal Cortex | 1.55 ± 0.10              | 1.21 ± 0.08                    | -21.9%                      | <0.05   |
| Hippocampus       | 1.18 ± 0.06              | 0.95 ± 0.05                    | -19.5%                      | <0.05   |

SUV: Standardized Uptake Value

## Visualizations

### Signaling Pathways



[Click to download full resolution via product page](#)

Caption: Signaling pathways for excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs.

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the DREAMM technique.

## Logical Relationships



[Click to download full resolution via product page](#)

Caption: Logical relationships in a DREAMM experiment.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. DREAMM: A Biobehavioral Imaging Methodology for Dynamic In Vivo Whole-Brain Mapping of Cell Type-Specific Functional Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virus-Mediated Expression of DREADDs For in Vivo Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of DREADDs to Deconstruct Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DREADD-assisted metabolic mapping (DREAMM) [chemogenetic.blogspot.com]

- 9. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]
- 13. thno.org [thno.org]
- 14. radiology.unm.edu [radiology.unm.edu]
- 15. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DREADD-Assisted Metabolic Mapping (DREAMM): Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12106178#dreadd-assisted-metabolic-mapping-dreamm-technique>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)